molecular formula C10H16O B12642158 Bicyclo(2.2.1)heptane, 2-ethylidene-5-methoxy- CAS No. 117187-51-6

Bicyclo(2.2.1)heptane, 2-ethylidene-5-methoxy-

Katalognummer: B12642158
CAS-Nummer: 117187-51-6
Molekulargewicht: 152.23 g/mol
InChI-Schlüssel: RTJUCQKPXNDVIS-CLTKARDFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bicyclo(221)heptane, 2-ethylidene-5-methoxy- is a bicyclic organic compound with a unique structure that includes a bicycloheptane framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo(2.2.1)heptane, 2-ethylidene-5-methoxy- typically involves the reaction of suitable precursors under specific conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Bicyclo(2.2.1)heptane, 2-ethylidene-5-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of Bicyclo(2.2.1)heptane, 2-ethylidene-5-methoxy- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bicyclo(2.2.1)heptane, 2-ethylidene-5-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications and research studies .

Eigenschaften

CAS-Nummer

117187-51-6

Molekularformel

C10H16O

Molekulargewicht

152.23 g/mol

IUPAC-Name

(2Z)-2-ethylidene-5-methoxybicyclo[2.2.1]heptane

InChI

InChI=1S/C10H16O/c1-3-7-4-9-5-8(7)6-10(9)11-2/h3,8-10H,4-6H2,1-2H3/b7-3-

InChI-Schlüssel

RTJUCQKPXNDVIS-CLTKARDFSA-N

Isomerische SMILES

C/C=C\1/CC2CC1CC2OC

Kanonische SMILES

CC=C1CC2CC1CC2OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.